molecular formula C34H29F2N12O8P B13440782 bis-Tedizolidyl Phosphate Diester

bis-Tedizolidyl Phosphate Diester

Cat. No.: B13440782
M. Wt: 802.6 g/mol
InChI Key: UGUGELYBSIMIPH-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-Tedizolidyl Phosphate Diester: is a chemical compound identified by the CAS number 1256966-02-5. It is a derivative of Tedizolid, an oxazolidinone-class antibiotic. This compound is primarily used as an intermediate in the synthesis of Tedizolid, which is effective against multidrug-resistant Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis-Tedizolidyl Phosphate Diester involves the reaction of Tedizolid with phosphoric acid derivatives. A highly efficient catalytic method for the synthesis of phosphite diesters has been developed using a readily available phosphonylation reagent and alcohols with environmentally benign zinc(II) catalysts .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of phosphorus oxychloride and alcohols in the presence of a catalyst. The reaction mixture is stirred at controlled temperatures, followed by washing, filtration, and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Bis-Tedizolidyl Phosphate Diester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphate triesters.

    Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Phosphate triesters.

    Substitution: Various substituted phosphate diesters depending on the reagents used.

Mechanism of Action

Bis-Tedizolidyl Phosphate Diester exerts its effects by acting as an intermediate in the synthesis of Tedizolid. Tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This action is effective against multidrug-resistant Gram-positive bacteria.

Comparison with Similar Compounds

Uniqueness: Bis-Tedizolidyl Phosphate Diester is unique due to its specific role as an intermediate in the synthesis of Tedizolid, which has significant medical applications in treating drug-resistant bacterial infections. Its ability to participate in various chemical reactions and its use in developing flame-retardant materials further highlight its versatility.

Properties

Molecular Formula

C34H29F2N12O8P

Molecular Weight

802.6 g/mol

IUPAC Name

bis[[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate

InChI

InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m0/s1

InChI Key

UGUGELYBSIMIPH-ZEQRLZLVSA-N

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)COP(=O)(O)OC[C@@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.